molecular formula C19H20N2O3 B2659981 2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922951-06-2

2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2659981
CAS RN: 922951-06-2
M. Wt: 324.38
InChI Key: CMGMDSMQLHWJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis Applications : A study by Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines using N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, a process relevant to the development of pharmaceuticals and organic compounds (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

  • Neuroleptic Activity in Benzamides : Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) synthesized benzamides as potential neuroleptics, investigating their inhibitory effects on apomorphine-induced behavior in rats. This research has implications for developing new treatments for psychosis (Iwanami et al., 1981).

Synthesis of Radiopharmaceutical Precursors

  • Radiopharmaceutical Synthesis : Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Hoof, and Janssen (1990) focused on the synthesis of (S)-BZM, a precursor for radiopharmaceuticals, demonstrating its application in diagnostic imaging (Bobeldijk et al., 1990).

Novel Heterocyclic Systems

  • Development of Heterocyclic Compounds : Deady and Devine (2006) explored the synthesis of novel annulated products from aminonaphthyridinones, contributing to the field of organic chemistry and drug development (Deady & Devine, 2006).

Serotonin Receptor Agonists

  • Gastrointestinal Motility Agents : Sonda, Kawahara, Murozono, Sato, Asano, and Haga (2003) synthesized benzamide derivatives as serotonin 4 receptor agonists, aiming to improve gastrointestinal motility. Such research is vital for developing new therapies for gastrointestinal disorders (Sonda et al., 2003).

QSAR Modeling in Drug Development

  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Samanta, Debnath, Gayen, Ghosh, Basu, Srikanth, and Jha (2005) performed QSAR modeling on dopamine D2 receptor antagonists, important for understanding and predicting the activity of potential drug molecules (Samanta et al., 2005).

Future Directions

The future directions for “2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can guide medicinal chemists in the development of clinically active drugs for the treatment of human diseases .

properties

IUPAC Name

2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-9-10-14(12-16(13)21-11-5-8-18(21)22)20-19(23)15-6-3-4-7-17(15)24-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGMDSMQLHWJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.